Molecular Identity: Allyloxy vs. Pentynyl Cyclopropanol for Antiviral Macrocycle Assembly
In the enabling synthesis of glecaprevir, the medicinal chemistry team explicitly required incorporation of either (1R,2R)-2-(allyloxy)cyclopentanol (compound 218) or the analogous (1R,2R)-2-(pent-4-ynyl)cyclopropanol (219, Chart 7) [1]. The allyloxy cyclopentanol was selected for the final process because its terminal alkene participates directly in the ring-closing metathesis step that forms the 18-membered macrocyclic core, whereas the pentynyl cyclopropanol would require a different cyclization strategy incompatible with the established route [1]. This constitutes a direct head-to-head comparator decision embedded in the published process route.
| Evidence Dimension | Functional-group suitability for ring-closing metathesis in glecaprevir macrocycle formation |
|---|---|
| Target Compound Data | Allyl ether; terminal alkene compatible with Ru-catalyzed RCM |
| Comparator Or Baseline | (1R,2R)-2-(Pent-4-ynyl)cyclopropanol (219); alkyne moiety incompatible with same RCM conditions |
| Quantified Difference | Route divergence: allyl ether → glecaprevir macrocycle; alkyne → alternative, non-viable route |
| Conditions | AbbVie process research route; 41 kg glecaprevir campaign [1] |
Why This Matters
For procurement supporting glecaprevir or related HCV macrocycle synthesis, only the allyloxy cyclopentanol is validated in the published enabling route; the pentynyl analog leads to a dead-end synthesis pathway.
- [1] Cink, R. D.; Lukin, K. A.; Bishop, R. D.; et al. Development of the Enabling Route for Glecaprevir via Ring-Closing Metathesis. Org. Process Res. Dev. 2019, 23, 2587–2602. https://doi.org/10.1021/acs.oprd.9b00469 View Source
